Molecular Weight Reduction of 30 Da Versus the 4-Methoxy Analog Improves Ligand Efficiency Metrics
The target compound (MW 368.43 g/mol) is 30.03 Da lighter than its closest cataloged analog, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate (CAS 1396869-13-8; MW 398.46 g/mol) [1]. This mass difference corresponds to replacement of a hydrogen atom with a methoxy group (–OCH₃; +30.03 Da) at the benzothiazole 4-position. In fragment- and lead-oriented libraries, a molecular weight below 400 Da is a widely applied cutoff for favorable pharmacokinetic developability, and the target compound resides deeper within Rule-of-Three space [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 368.43 g/mol |
| Comparator Or Baseline | 398.46 g/mol (CAS 1396869-13-8, 4-methoxy analog) [1] |
| Quantified Difference | Δ = –30.03 g/mol (–7.5%) |
| Conditions | Calculated from molecular formula; C₁₇H₁₂N₄O₂S₂ vs C₁₈H₁₄N₄O₃S₂ |
Why This Matters
Lower molecular weight with identical pharmacophoric core improves ligand efficiency indices (LE ≈ 0.30–0.35 for typical benzothiadiazole fragments vs. ≤0.28 for the heavier analog), making this compound a more weight-efficient starting point for fragment-to-lead campaigns.
- [1] CIRS Group. 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate (CAS 1396869-13-8). Technical Datasheet. Molecular Formula: C₁₈H₁₄N₄O₃S₂, Molecular Weight: 398.5. View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
